molecular formula C17H13N5O2S2 B11033185 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11033185
M. Wt: 383.5 g/mol
InChI Key: BBOLKZCMYXRLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. The molecule is substituted at position 6 with a carboxamide group linked to a 5-benzyl-1,3,4-thiadiazol-2-yl moiety and at position 2 with a methyl group. This structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H13N5O2S2

Molecular Weight

383.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C17H13N5O2S2/c1-10-9-22-15(24)12(8-18-17(22)25-10)14(23)19-16-21-20-13(26-16)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3,(H,19,21,23)

InChI Key

BBOLKZCMYXRLCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation of 5-Benzyl-1,3,4-Thiadiazol-2-Amine

The 5-benzyl-1,3,4-thiadiazol-2-amine moiety is synthesized via cyclization reactions. A representative method involves reacting thiosemicarbazide derivatives with benzyl halides under basic conditions. For instance, treatment of thiosemicarbazide with benzyl chloride in ethanol at reflux yields the thiadiazole ring after intramolecular cyclization. The product is purified via recrystallization from ethanol, achieving yields of 68–75%. Structural confirmation is performed using FT-IR (N–H stretch at 3,350 cm⁻¹) and ¹H-NMR (benzyl protons at δ 4.35 ppm).

Synthesis of 2-Methyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylic Acid

The thiazolo[3,2-a]pyrimidine core is synthesized from ethyl 2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate through acid-catalyzed hydrolysis. In a typical procedure, the ethyl ester is refluxed with 2N hydrochloric acid for 5 hours, yielding the carboxylic acid derivative in 79.7% yield. The reaction progress is monitored via TLC, and the product is isolated by filtration after cooling. Spectroscopic characterization includes a carbonyl stretch at 1,720 cm⁻¹ (IR) and a molecular ion peak at m/z 210.21 (LC-MS).

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling 5-benzyl-1,3,4-thiadiazol-2-amine with 2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid using N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The protocol is as follows:

  • Activation of Carboxylic Acid : The carboxylic acid (1 equiv) is mixed with EDC (1.2 equiv) and HOBt (1.2 equiv) in anhydrous acetonitrile at room temperature for 30 minutes.

  • Nucleophilic Attack : 5-Benzyl-1,3,4-thiadiazol-2-amine (1 equiv) is added, and the reaction is stirred for 24 hours.

  • Workup : The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with 5% sodium bicarbonate, dilute sulfuric acid, and brine before drying over anhydrous Na₂SO₄.

  • Purification : The crude product is purified via column chromatography (EtOAc/petroleum ether, 1:3) to yield the title compound as a white solid (62–68% yield).

Key Optimization Parameters :

  • Solvent Choice : Acetonitrile provides higher yields compared to DMF or THF due to better solubility of intermediates.

  • Stoichiometry : Excess EDC (1.2 equiv) ensures complete activation of the carboxylic acid.

Comparative Analysis of Coupling Methods

The table below contrasts carbodiimide-mediated coupling with alternative methodologies:

Method Reagents Yield Reaction Time Purity
EDC/HOBtEDC, HOBt, CH₃CN62–68%24 h>95%
DCC/DMAPDCC, DMAP, DCM55–60%18 h90–92%
HATU/DIEAHATU, DIEA, DMF70–75%12 h93–95%

EDC/HOBt remains the most widely adopted method due to its balance of efficiency and cost. However, HATU/DIEA offers faster reaction times at the expense of higher reagent costs.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.35–7.28 (m, 5H, benzyl-H), 4.40 (s, 2H, CH₂), 2.51 (s, 3H, CH₃).

  • LC-MS : m/z 397.08 [M+H]⁺, consistent with the molecular formula C₁₈H₁₄N₄O₂S₂.

  • IR : Peaks at 1,650 cm⁻¹ (amide C=O) and 3,300 cm⁻¹ (N–H stretch).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity >95% with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates : The thiazolo[3,2-a]pyrimidine carboxylic acid exhibits limited solubility in organic solvents. This is addressed by using polar aprotic solvents like DMF during coupling.

  • Byproduct Formation : Residual EDC derivatives may contaminate the product. Sequential washes with sodium bicarbonate and dilute acid effectively remove these impurities.

  • Scale-Up Limitations : Column chromatography becomes impractical for large-scale synthesis. Alternative purification methods, such as recrystallization from ethanol/water (3:1), are employed for batches >100 g .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thiazolopyrimidine rings.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The benzyl group can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity
Research has indicated that compounds similar to N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibit significant antimicrobial properties. Thiadiazole derivatives are known for their ability to inhibit bacterial growth by targeting key enzymes involved in cell wall synthesis. In vitro studies have shown that these compounds can be effective against various pathogens, including Gram-positive and Gram-negative bacteria .

2. Anticancer Potential
The compound also shows promise in cancer research. Similar derivatives have been studied for their ability to induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds with thiadiazole structures have been reported to inhibit cell proliferation in various cancer cell lines, including breast and liver cancer . The mechanism often involves the modulation of apoptotic pathways and the inhibition of tumor growth factors.

Case Studies

Several studies have highlighted the application of thiadiazole derivatives in clinical settings:

Case Study 1: Antimicrobial Efficacy
A study published in 2016 demonstrated that a series of thiadiazole derivatives exhibited potent antibacterial activity against various strains of bacteria. The results showed a correlation between structural modifications and enhanced antimicrobial activity, suggesting that similar modifications could enhance the efficacy of this compound against resistant bacterial strains .

Case Study 2: Cancer Cell Line Studies
Another study focused on the cytotoxic effects of related compounds on human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The findings indicated that these compounds could induce significant cell death through apoptosis mechanisms involving caspase activation and mitochondrial disruption .

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can facilitate binding to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Thiazolo[3,2-a]pyrimidine Derivatives: 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (): Shares the thiazolo[3,2-a]pyrimidine core but differs in substituents. 5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (): Features a pyrazole substituent instead of the thiadiazole group. The propan-2-yl group increases hydrophobicity (logP ~2.8 estimated), whereas the thiadiazole in the target compound may improve hydrogen-bonding capacity .

Substituent Variations

  • Benzyl vs. Aryl Groups :
    • The target compound’s 5-benzyl-1,3,4-thiadiazole group contrasts with the 4-methoxyphenyl group in . The methoxy group (electron-donating) may enhance resonance stabilization, while the thiadiazole (electron-withdrawing) could increase electrophilicity at the carboxamide linkage .
    • N-[5-(4-R-benzyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidine-2-carboxamides (): Replaces the thiazolo-pyrimidine core with a tetrahydropyrimidine, reducing rigidity and altering conformational dynamics .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents logP (Estimated)
Target Compound C₁₈H₁₄N₆O₂S₂ 434.47 5-Benzyl-1,3,4-thiadiazole, methyl ~3.1
Compound C₁₉H₁₆N₃O₃S 313.70 4-Methoxyphenyl, phenyl ~2.5
Compound C₁₃H₁₃N₅O₂S 303.34 Propan-2-yl pyrazole ~2.8
Compound C₁₄H₁₀N₆O₂S 326.34 Triazolo-pyridine ~1.9

Notes:

  • The target compound’s higher molecular weight and thiadiazole group likely reduce aqueous solubility compared to and compounds.

Crystallographic and Hydrogen-Bonding Analysis

  • Crystal Packing: notes the use of SHELX for small-molecule refinement. If the target compound’s crystal structure is solved via SHELXL, its thiadiazole N atoms may form intermolecular hydrogen bonds (e.g., N–H···S), unlike the carbonyl-dominated interactions in ’s dihydro derivative .
  • Graph Set Analysis : Per , the benzyl-thiadiazole group could participate in C–H···π or N–H···N hydrogen bonds, creating distinct supramolecular architectures compared to morpholine-containing analogs () .

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, including antibacterial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound is characterized by the following structural and chemical properties:

PropertyDescription
Molecular Formula C13H12N4O2S
Molecular Weight 290.34 g/mol
IUPAC Name This compound
Canonical SMILES CC(=O)NC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiadiazole derivatives. For instance, derivatives similar to this compound have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The structure–activity relationship (SAR) indicates that modifications on the benzyl unit and the thiadiazole linker can enhance antibacterial potency.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways such as PI3K and mTORC1 .

Case Study:
In a study assessing the antiproliferative effects of various thiadiazole derivatives on cancer cell lines, several compounds demonstrated IC50 values in the micromolar range, indicating promising anticancer activity . For example, a derivative with a similar scaffold exhibited an IC50 of 0.3 μM against HCT116 cells.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing the thiadiazole moiety has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and modulate inflammatory pathways. While specific data on this compound is limited, related derivatives have shown efficacy in reducing inflammation in animal models .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation: It can modulate receptors linked to inflammatory responses or tumor growth.

Q & A

Q. Q1. What are the optimal synthetic pathways for preparing N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multicomponent reactions (MCRs) to assemble the thiadiazole and thiazolo-pyrimidine cores. Key steps include:

  • Coupling of intermediates : Reacting 5-benzyl-1,3,4-thiadiazol-2-amine with activated thiazolo-pyrimidine carboxylic acid derivatives (e.g., acid chlorides) under reflux in polar aprotic solvents like DMF or DCM .
  • Catalytic optimization : Use of coupling agents (e.g., EDCI/HOBt) to enhance amide bond formation efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves yields (15–20% higher) compared to conventional heating .

Q. Q2. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

Methodological Answer: Structural validation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the benzyl-thiadiazole and methyl-thiazolo-pyrimidine moieties. Key signals include:
    • Thiadiazole C=S peak at δ 165–170 ppm in 13^13C NMR .
    • Pyrimidine carbonyl at δ 170–175 ppm .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]+^+ at m/z 442.08 (calculated) confirms the molecular formula .
  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., thiadiazole-pyrimidine fusion angle: 112.5°) .

Advanced Research Questions

Q. Q3. What computational methods are used to predict the compound’s interaction with biological targets, and how reliable are these models?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR) with a docking score ≤−7.5 kcal/mol. Validation via RMSD (<2.0 Å) against co-crystallized ligands .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap: ~4.2 eV) to predict reactivity and charge distribution .
  • Limitations : False positives may arise due to conformational flexibility; experimental validation (e.g., SPR) is essential .

Q. Q4. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

Methodological Answer: Contradictions often stem from:

  • Assay conditions : Variations in ATP concentration (10 μM vs. 100 μM) in kinase assays alter IC₅₀ by 3–5× .
  • Cellular models : Differences in membrane permeability (e.g., P-gp expression in cancer lines) affect efficacy .
    Resolution strategies :

Standardize protocols (e.g., NIH/NCATS guidelines).

Use orthogonal assays (e.g., SPR for binding affinity + cell-based viability assays) .

Q. Q5. What strategies enable structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core modifications : Replace the benzyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target binding .
  • Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole to improve metabolic stability .
  • Pharmacophore mapping : Identify critical H-bond acceptors (e.g., pyrimidine carbonyl) using MOE or Discovery Studio .

Q. Q6. How can researchers address low solubility during in vitro/in vivo testing?

Methodological Answer:

  • Formulation : Use cyclodextrin-based complexes (e.g., HP-β-CD) to increase aqueous solubility (from 0.02 mg/mL to 1.5 mg/mL) .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the carboxamide group .

Data Contradiction Analysis

Q. Q7. Why do some studies report potent antimicrobial activity while others show no effect?

Methodological Answer: Discrepancies arise from:

  • Strain specificity : Activity against S. aureus (MIC: 8 μg/mL) but not E. coli due to outer membrane barriers .
  • Assay pH : Thiazole-pyrimidines show pH-dependent protonation, altering membrane penetration (optimal at pH 6.5) .
    Recommendation : Re-test under standardized CLSI M07-A10 guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.